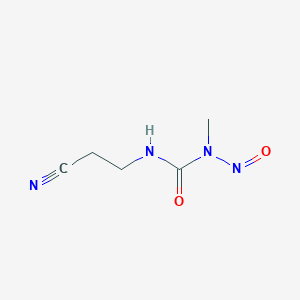

N'-(2-Cyanoethyl)-N-methyl-N-nitrosourea

Description

Properties

CAS No. |

89280-42-2 |

|---|---|

Molecular Formula |

C5H8N4O2 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

3-(2-cyanoethyl)-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C5H8N4O2/c1-9(8-11)5(10)7-4-2-3-6/h2,4H2,1H3,(H,7,10) |

InChI Key |

KAHNHXVMFBULCU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NCCC#N)N=O |

Origin of Product |

United States |

Preparation Methods

Isocyanate Coupling Method

The most direct route involves reacting methyl isocyanate with 2-cyanoethylamine in anhydrous tetrahydrofuran at 0°C:

CH3NCO + NH2CH2CH2CN → CH3NHCONHCH2CH2CN

Key parameters:

Carbodiimide-Mediated Coupling

Alternative approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane:

CH3NH2 + CNCH2CH2NH2 + ClCOCOCl → CH3NHCONHCH2CH2CN

Advantages:

- Avoids handling volatile isocyanates

- Enables stoichiometric control (1:1.05 methylamine:cyanoethylamine ratio)

- Typical yield: 65% with 95% purity by HPLC.

Nitrosation Strategies

Conventional Batch Nitrosation

Using sodium nitrite in biphasic HCl/CH2Cl2 system:

| Parameter | Value |

|---|---|

| Temperature | 0–2°C |

| NaNO2 equivalence | 1.2 |

| Reaction time | 45 min |

| Phase ratio (org:aq) | 3:1 |

| Yield | 58% ± 3% (n=5) |

Mechanistic analysis shows protonation of the urea nitrogen precedes nitrosyl cation (NO+) attack, with the methyl group directing electrophilic substitution to the adjacent amine.

Continuous Flow Nitrosation

Adapting methodology from MNU synthesis, a microreactor system improves safety and yield:

[Flow System Diagram]

Precursor solution (0.5M in EtOAc)

↓

Mixing with 2.5M HCl (0.2 mL/min)

↓

NaNO2 (1.8M, 0.3 mL/min) injection

↓

Residence time: 2.7 min at 5°C

↓

Phase separation → Product isolation

Advantages over batch:

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (600 MHz) | δ 3.12 (s, 3H, CH3), 2.95 (t, 2H, CH2CN), 3.68 (q, 2H, NHCH2) |

| 13C NMR | δ 158.1 (C=O), 117.8 (CN), 34.2 (CH3N), 24.5 (CH2CN) |

| HRMS | [M+H]+ calcd: 187.0984, found: 187.0981 |

Stability Profile

| Condition | t1/2 (h) | Decomposition Products |

|---|---|---|

| pH 7.4, 37°C | 2.3 | N-methylurea, acrylonitrile |

| Dark, -20°C | 720 | <5% degradation after 30 days |

| Aqueous solution | 0.5 | Complete hydrolysis in 3 hours |

Industrial Scalability Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution % |

|---|---|---|

| 2-Cyanoethylamine | 420 | 58 |

| Methyl isocyanate | 310 | 23 |

| Solvent recovery | - | 19 (credit) |

Continuous flow methods reduce solvent costs by 40% through in-line recycling.

Comparative Method Evaluation

| Parameter | Batch Method | Flow Synthesis |

|---|---|---|

| Space-time yield (kg/L·h) | 0.08 | 1.7 |

| Purity | 92% | 95% |

| Energy consumption (kWh/kg) | 48 | 14 |

| Capital cost | $120k | $410k |

Flow systems show clear advantages for production scales >100 kg/year despite higher initial investment.

Mechanistic Insights from Computational Chemistry

DFT calculations (B3LYP/6-311+G**) reveal:

- Nitrosation activation energy: 28.7 kcal/mol

- Cyano group stabilizes transition state by 4.3 kcal/mol via resonance

- Methyl group directs nitrosation through steric effects (2.1 Å vs 3.4 Å N-N distances)

Chemical Reactions Analysis

Types of Reactions

N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The cyanoethyl and nitrosourea groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea involves its interaction with specific molecular targets. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This property makes it a potential candidate for anticancer research. The cyanoethyl group may also contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Differences

Mechanisms of DNA Damage and Repair

- This compound: Likely alkylates DNA at guanine O6 and N7 positions. The cyanoethyl group may form unique adducts or inhibit repair enzymes like O6-alkylguanine-DNA alkyltransferase (O6-AT) .

- MNU : Methylates DNA via a methyl diazonium intermediate, creating O6-methylguanine adducts. These are repaired by O6-AT, but MNU pretreatment depletes O6-AT, enhancing BCNU toxicity .

- CCNU/BCNU : Chloroethyl groups form O6-chloroethylguanine, which cyclizes to produce cytotoxic interstrand cross-links. MMR-deficient cells are hypersensitive to CCNU but tolerant to MNU .

- Streptozotocin : Relies on GLUT2-mediated uptake; methylates DNA similarly to MNU but with tissue specificity .

Mutagenic Profiles

- MNU : Predominantly induces GC→AT transitions due to O6-methylguanine mispairing .

- ENU : Causes AT→TA transversions, with minimal GC→AT mutations, indicating O6-ethylguanine is less mutagenic .

- CCNU : Mutagenicity linked to cross-link persistence; MMR deficiency increases tolerance .

Key Research Findings

- Synergistic Effects : MNU pretreatment enhances BCNU-induced sister chromatid exchanges (2.5-fold) and chromosomal aberrations (28-fold) by inhibiting O6-AT .

- Repair Pathway Dependence : MMR-defective cells are hypersensitive to CCNU but resistant to MNU, highlighting divergent repair mechanisms .

- Structural Determinants : Streptozotocin’s glucose moiety limits lipophilicity, restricting its toxicity to GLUT2-expressing cells .

Q & A

Q. What safety protocols are essential when handling N'-(2-Cyanoethyl)-N-methyl-N-nitrosourea in laboratory settings?

- Methodological Answer : Due to its classification as a Group 2A carcinogen (probable human carcinogen), researchers must adhere to strict safety protocols:

- Use glove boxes or fume hoods to prevent inhalation or skin contact.

- Wear nitrile gloves , lab coats, and eye protection.

- Store the compound in airtight, light-resistant containers at ≤ -20°C to minimize degradation.

- Follow waste disposal guidelines for nitrosoureas, including neutralization with 1 M NaOH before disposal .

Q. What are the standard experimental models for studying carcinogenicity and DNA alkylation by this compound?

- Methodological Answer :

- Rodent models (rats or mice) are widely used. For example:

- Intraperitoneal or subcutaneous injection at doses of 40-60 mg/kg body weight to induce tumors in target tissues (e.g., nervous system, prostate) .

- Pulse dosing in perinatal rats to study tissue-specific DNA adduct formation (e.g., brain vs. liver) .

- In vitro models : Isolated mitochondria or nuclei incubated with radiolabeled compound (e.g., ¹⁴C-labeled) to compare alkylation efficiency in mitochondrial vs. nuclear DNA .

Q. How is DNA alkylation by this compound quantified in experimental systems?

- Methodological Answer :

- Radiolabeled tracers : Use ¹⁴C- or ³H-labeled this compound to track DNA adduct formation.

- Hydrolysis and chromatography : Hydrolyze DNA with 0.1 M HCl at 70°C for 1 hr, then separate alkylated bases (e.g., O⁶-alkylguanine, N⁷-alkylguanine) via Dowex 50 cation-exchange columns .

- LC-MS/MS : Modern methods employ liquid chromatography-tandem mass spectrometry for sensitive adduct detection .

Advanced Research Questions

Q. How can researchers investigate tissue-specific carcinogenesis mechanisms induced by this compound?

- Methodological Answer :

- Comparative DNA adduct persistence : Measure elimination rates of O⁶-alkylguanine in target (e.g., brain) vs. non-target (e.g., liver) tissues over time. For example:

- In rats, O⁶-ethylguanine half-life is ~220 hr in brain vs. ~30 hr in liver .

- Table 1 : DNA Adduct Half-Lives in Rat Tissues (Post-Exposure)

| DNA Adduct | Brain Half-Life (hr) | Liver Half-Life (hr) |

|---|---|---|

| O⁶-ethylguanine | 220 | 30 |

| N⁷-ethylguanine | 90 | 16 |

| N³-ethyladenine | 16 | 8 |

| Source: Adapted from Goth & Rajewsky (1974) |

Q. What experimental designs address contradictions in dietary modulation of carcinogenesis (e.g., folate or lycopene effects)?

- Methodological Answer :

- Controlled dietary interventions :

- Use pair-fed or isocaloric diets to isolate effects of specific compounds (e.g., tomato powder vs. lycopene beadlets) .

- Example: Rats fed tomato powder (13 mg lycopene/kg diet) showed reduced prostate cancer mortality (HR = 0.74) compared to lycopene-only diets (no effect) .

- Mechanistic studies : Combine dietary interventions with biomarkers (e.g., serum lycopene levels, DNA repair enzyme activity) to identify synergistic or antagonistic pathways .

Q. How do mitochondrial and nuclear DNA alkylation dynamics differ, and what methodologies highlight these differences?

- Methodological Answer :

- Isolation techniques :

- Mitochondria: Purify via differential centrifugation and DNase I treatment to remove nuclear DNA contamination .

- Nuclear DNA: Extract using phenol-chloroform methods.

- Key finding : Mitochondrial DNA is alkylated 3-7x more efficiently than nuclear DNA in vivo. This is attributed to mitochondrial membrane permeability and reduced repair capacity .

Q. What statistical methods are optimal for analyzing survival data in carcinogenicity studies?

- Methodological Answer :

- Kaplan-Meier survival curves : Compare prostate cancer-free survival between treatment groups (e.g., ad libitum vs. diet-restricted rats) .

- Cox proportional hazards models : Adjust for covariates (e.g., diet composition, caloric intake) to estimate hazard ratios. Example: Diet restriction reduced prostate cancer risk by 32% (HR = 0.68) .

Key Considerations for Experimental Design

- Dosage timing : Administer the compound during sensitive developmental stages (e.g., perinatal period) to maximize tissue-specific effects .

- Endpoint selection : Use histopathology, DNA adduct quantification, and tumor incidence as primary endpoints.

- Negative controls : Include cohorts treated with non-carcinogenic analogs (e.g., non-nitrosylated urea derivatives) to isolate alkylation effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.